
Norfloxacin-d5
Overview
Description
Norfloxacin-d5 is a deuterium-labeled analog of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The compound incorporates five deuterium atoms (²H) at specific positions in the ethyl group of the parent molecule (C16H18FN3O3 → C16H13D5FN3O3), resulting in a molecular weight of 324.37 g/mol . It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) to enhance accuracy by compensating for matrix effects and ionization variability during analysis . This compound is widely used in environmental monitoring, pharmaceutical quality control, and multi-residue antibiotic detection in biological and environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norfloxacin-d5 involves the incorporation of deuterium into the norfloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves several steps, including the preparation of deuterated intermediates, followed by their conversion into this compound through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Norfloxacin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
Pharmacological Applications
Norfloxacin-d5 is primarily utilized in pharmacological studies to investigate the metabolism and pharmacokinetics of norfloxacin and similar quinolone antibiotics. Its deuterium labeling allows for precise tracking in biological systems without altering the compound's chemical properties.
Key Studies:
- Metabolism Studies : Research has shown that this compound can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify norfloxacin levels in biological samples. This is crucial for understanding drug metabolism and optimizing dosing regimens .
- Bioavailability Assessments : In studies assessing the bioavailability of norfloxacin, this compound has been employed to provide accurate measurements of the parent drug in plasma samples, enabling researchers to evaluate absorption rates effectively .
Environmental Monitoring
The environmental impact of pharmaceuticals is a growing concern, and this compound plays a significant role in monitoring antibiotic residues in various ecosystems.
Applications:
- Detection of Antibiotic Residues : this compound has been used as an internal standard in methods designed to detect antibiotic residues in soil and water samples. Its stability and distinct isotopic signature facilitate accurate quantification amid complex matrices .
- Pesticide Contamination Studies : In research examining the effects of pesticide contamination on food sources, this compound was utilized to calibrate analytical methods, ensuring reliable data on antibiotic levels in agricultural products .
Food Safety Analysis
In the food industry, ensuring the safety of animal products is paramount. This compound serves as a reference standard for testing antibiotic residues in meat and dairy products.
Case Studies:
- Residue Testing in Animal Products : A study developed a multiresidue method using LC-MS/MS for detecting multiple quinolones, including norfloxacin, in muscle tissues and eggs. This compound was employed as an internal standard to enhance the accuracy and reliability of the results .
- Regulatory Compliance : The use of this compound in analytical procedures helps food safety authorities ensure compliance with regulations regarding antibiotic residues in food products, thereby protecting public health .
Analytical Chemistry
This compound is extensively used as a reference compound in various analytical techniques due to its stable isotopic composition.
Analytical Techniques:
- Liquid Chromatography : The incorporation of this compound as an internal standard improves the sensitivity and specificity of liquid chromatography methods used for quantifying norfloxacin and other related compounds .
- Mass Spectrometry : In mass spectrometric analyses, this compound aids in confirming the identity and concentration of target analytes through its unique mass signature, facilitating robust quantitative analyses .
Mechanism of Action
Norfloxacin-d5, like norfloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death .
Comparison with Similar Compounds
Comparison with Similar Deuterated Fluoroquinolones
Structural and Physicochemical Properties
Deuterated fluoroquinolones share structural similarities but differ in deuterium substitution patterns and parent compound modifications. Key examples include:
Key Observations :
- Deuterium Placement: this compound targets the ethyl group, whereas Ciprofloxacin-d8 and Ofloxacin-d3 modify other regions, affecting chromatographic retention times .
- Molecular Weight Differences: The addition of deuterium increases molecular weight, enabling distinct MS/MS transitions (e.g., this compound: m/z 325.1 → 281.1 vs. Norfloxacin: m/z 320.2 → 302.2) .
Sensitivity and Specificity
- This compound: Achieves limits of detection (LOD) as low as 10 μg/L in fish tissue and water samples, with recovery rates of 85–110% .
- Ciprofloxacin-d8: Used in parallel with this compound for simultaneous quantification of multiple fluoroquinolones, demonstrating comparable precision (±15% RSD) .
- Enrofloxacin-d5 : Critical for veterinary drug residue analysis, particularly in livestock, due to its structural similarity to enrofloxacin .
Method Compatibility
- This compound is compatible with QuEChERS and solid-phase extraction (SPE) workflows, as validated in UPLC-MS/MS methods .
- In contrast, Ofloxacin-d3 is often paired with reversed-phase HPLC for clinical pharmacokinetic studies .
Stability and Isotopic Purity
- This compound: Exhibits 99 atom% deuterium purity, ensuring minimal interference from non-deuterated Norfloxacin .
- Pefloxacin-d5 : Similar isotopic purity (>98%) but requires stringent storage conditions (−20°C) to prevent degradation .
Advantages and Limitations
Advantages of this compound
- Enhanced Accuracy : Reduces matrix effects in complex samples like fish tissue or wastewater .
- Broad Applicability : Validated in multi-residue panels covering 11–145 pharmaceuticals and personal care products (PPCPs) .
Limitations
- Cost: High synthesis costs due to deuterium labeling (e.g., 10 mg of this compound costs ~$295) .
- Specificity : Each SIL-IS is parent-compound-specific, necessitating multiple standards for comprehensive analyses .
Biological Activity
Norfloxacin-d5 is a deuterated analogue of norfloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Norfloxacin
Norfloxacin, the parent compound, is a synthetic antibiotic that exhibits potent activity against a variety of Gram-negative and some Gram-positive bacteria. It is primarily used to treat urinary tract infections (UTIs) and bacterial gastroenteritis. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies and environmental monitoring due to its similar biological properties to the parent compound.
Norfloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The deuteration in this compound does not significantly alter this mechanism but enhances the stability and detectability of the compound in analytical applications.
Antibacterial Spectrum
This compound retains the antibacterial spectrum of norfloxacin, which includes:
- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Gram-positive bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae but less effective than newer fluoroquinolones.
Bacterial Type | Activity Level |
---|---|
Gram-negative | High |
Gram-positive | Moderate |
Clinical Efficacy
Research indicates that norfloxacin is comparable in efficacy to other antibiotics like co-trimoxazole for treating uncomplicated UTIs. In clinical studies, it has shown higher bacteriological cure rates compared to pipemidic acid and similar outcomes to amoxicillin in chronic infections .
Case Studies and Research Findings
- Pharmacokinetics : A study utilizing this compound as an internal standard demonstrated its utility in quantifying norfloxacin levels in biological samples. The deuterated form provided accurate measurements without interference from endogenous compounds .
- Environmental Monitoring : Research on the fate of fluoroquinolones in wastewater treatment plants highlighted the importance of this compound for tracking contamination levels. Findings indicated that while biodegradation was minimal, sorption to sludge was a significant removal mechanism .
- Resistance Patterns : Studies have shown that norfloxacin has a lower propensity for inducing bacterial resistance compared to other antibiotics, making it a valuable option in clinical settings .
Safety and Toxicology
This compound is generally well-tolerated; however, potential side effects include:
Q & A
Basic Research Questions
Q. What key analytical techniques are essential for confirming the isotopic purity and structural integrity of Norfloxacin-d5?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm deuterium substitution positions, comparing spectral data to non-deuterated Norfloxacin .
- Employ high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (e.g., ≥98 atom% D) and molecular formula consistency .
- Validate purity via reverse-phase HPLC with UV detection, ensuring retention time alignment with reference standards and absence of non-deuterated impurities .
Q. How does deuteration in this compound influence its physicochemical properties compared to the parent compound?
Methodological Answer:
- Conduct solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods to compare logP and dissolution rates .
- Assess stability under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to evaluate deuterium’s impact on degradation pathways (e.g., photolysis vs. hydrolysis) .
- Compare plasma protein binding using equilibrium dialysis to quantify differences in free drug availability .
Advanced Research Questions
Q. How should researchers design a comparative pharmacokinetic study to evaluate isotopic effects of this compound in preclinical models?
Methodological Answer:
- Use paired dosing in animal models (e.g., rodents) with this compound and non-deuterated Norfloxacin, ensuring identical formulations and administration routes .
- Collect serial blood/tissue samples for LC-MS/MS quantification , focusing on metrics like AUC, Cmax, and half-life. Include deuterium-specific MRM transitions to distinguish metabolites .
- Apply compartmental modeling (e.g., NONMEM) to assess differences in absorption/distribution kinetics attributable to deuteration .
Q. What statistical frameworks are recommended to resolve contradictions in reported metabolic stability data for this compound?
Methodological Answer:
- Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like enzyme sources (human vs. rodent liver microsomes) and incubation conditions .
- Use sensitivity analysis to identify confounding factors (e.g., batch-to-batch isotopic variability, assay sensitivity thresholds) .
- Apply Bayesian hierarchical models to quantify uncertainty and reconcile divergent results .
Q. How can researchers systematically investigate the impact of deuterium substitution sites on this compound’s antibacterial efficacy?
Methodological Answer:
- Synthesize site-specific deuterated analogs (e.g., deuteration at aromatic vs. aliphatic positions) and compare MIC values against Gram-negative pathogens (e.g., E. coli ATCC 25922) .
- Use molecular dynamics simulations to assess deuterium’s effects on drug-target binding (e.g., DNA gyrase interaction) and residence time .
- Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Document reaction conditions (e.g., solvent, catalyst, deuterium source) and purification steps (e.g., column chromatography gradients) in supplementary materials .
- Report analytical validation parameters (e.g., LOD, LOQ, linearity ranges) for all characterization assays .
- Adhere to NIH preclinical guidelines for isotopic compound studies, including batch documentation and stability testing .
Q. How should researchers address discrepancies in this compound’s reported enzyme inhibition kinetics?
Methodological Answer:
- Standardize assay conditions (e.g., buffer pH, ionic strength, temperature) across labs to minimize variability .
- Conduct cross-validation studies using shared reference samples and blinded data analysis to isolate methodological biases .
- Publish raw datasets (e.g., kinetic curves, inhibition constants) in open-access repositories for independent verification .
Q. Data Contradiction and Analysis
Q. What strategies mitigate risks of bias when interpreting conflicting data on this compound’s toxicological profile?
Methodological Answer:
Properties
IUPAC Name |
6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016779 | |
Record name | Norfloxacin-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-57-1 | |
Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfloxacin-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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